氯化镧 (LaCl3),六水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

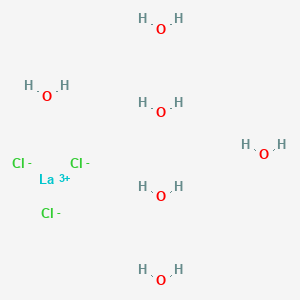

Lanthanum chloride (LaCl3), hexahydrate, also known as Lanthanum chloride (LaCl3), hexahydrate, is a useful research compound. Its molecular formula is Cl3H12LaO6 and its molecular weight is 353.35 g/mol. The purity is usually 95%.

The exact mass of the compound Lanthanum chloride (LaCl3), hexahydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Rare Earth - Lanthanoid Series Elements - Lanthanum - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Lanthanum chloride (LaCl3), hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lanthanum chloride (LaCl3), hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成中的催化作用

氯化镧 (III) 六水合物:在有机合成中用作温和的路易斯酸催化剂。 它特别适用于诸如 Knoevenagel 缩合等反应,在这些反应中它促进碳-碳键的形成 . 它的催化性能也延伸到无溶剂制备取代烯烃和合成 3,4-二氢嘧啶-2(1H)-酮 .

水处理

这种化合物在水处理过程中有应用。 它可用于合成 Fe-La 复合 (氢) 氧化物,该氧化物可有效去除水中砷 . 镧离子对磷酸根离子的高亲和力也使其适用于降低水体中的磷酸盐含量,从而控制藻类大量繁殖。

生化研究

在生化研究中,氯化镧六水合物用于阻断二价阳离子通道的活性,主要是钙通道 . 这是在钙起重要作用的细胞过程研究中至关重要的,例如肌肉收缩和神经递质释放。

闪烁体材料

当掺杂铈时,氯化镧 (III) 六水合物用作闪烁体材料 . 闪烁体在辐射探测中很重要,因为它们在受到电离辐射激发时会发出光,使其成为伽马探测器的重要组成部分。

纳米材料合成

氯化镧 (III) 六水合物是合成各种基于 La 的纳米结构的前体 . 这些纳米结构具有多种应用,包括电子学、光子学以及作为各种化学反应的催化剂。

高温陶瓷

该化合物用于制造六硼化镧 (LaB6) 粉末,它是超高温陶瓷的材料 . 六硼化镧陶瓷以其高熔点而闻名,并用于需要材料承受极端温度的应用中。

作用机制

Target of Action

Lanthanum chloride, also known as Lanthanum (III) chloride hexahydrate, primarily targets divalent cation channels , mainly calcium channels . These channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and cell growth.

Mode of Action

Lanthanum chloride interacts with its targets by blocking the activity of divalent cation channels . This interaction results in the inhibition of calcium influx into cells, thereby affecting cellular processes that depend on calcium signaling.

Biochemical Pathways

The blocking of calcium channels by Lanthanum chloride can affect several biochemical pathways. For instance, it can impact muscle contraction and neurotransmitter release, which are calcium-dependent processes. Additionally, Lanthanum chloride can function as a mild Lewis acid for converting aldehydes to acetals in organic synthesis .

Pharmacokinetics

Lanthanum chloride is a highly water-soluble crystalline solid , which suggests that it can be readily absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of Lanthanum chloride’s action depend on its specific use. For instance, in biochemical research, the blocking of calcium channels can alter calcium-dependent cellular processes . In organic synthesis, its function as a mild Lewis acid can facilitate the conversion of aldehydes to acetals .

Action Environment

The action, efficacy, and stability of Lanthanum chloride can be influenced by various environmental factors. For example, its solubility in water and alcohols suggests that its action can be affected by the hydration state of the environment. Furthermore, its use in different applications, such as biochemical research and organic synthesis, may require specific environmental conditions for optimal efficacy and stability.

安全和危害

生化分析

Biochemical Properties

Lanthanum Chloride (LaCl3), hexahydrate is used in biochemical research to block the activity of divalent cation channels, mainly calcium channels . It interacts with these channels and blocks their activity, thereby influencing the biochemical reactions that these channels are involved in .

Cellular Effects

The effects of Lanthanum Chloride (LaCl3), hexahydrate on cells are primarily due to its ability to block divalent cation channels . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Lanthanum Chloride (LaCl3), hexahydrate involves its interaction with divalent cation channels . By blocking these channels, it can influence various cellular processes, including enzyme activity, gene expression, and metabolic processes .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Lanthanum chloride (LaCl3), hexahydrate can be achieved through a precipitation reaction.", "Starting Materials": [ "Lanthanum oxide (La2O3)", "Hydrochloric acid (HCl)", "Distilled water (H2O)" ], "Reaction": [ "Dissolve Lanthanum oxide (La2O3) in hydrochloric acid (HCl) to form Lanthanum chloride (LaCl3).", "Add distilled water (H2O) to the Lanthanum chloride (LaCl3) solution to create a solution with a concentration of 1M.", "Heat the solution to 60°C.", "Slowly add more distilled water (H2O) to the solution while stirring until the solution reaches a pH of 6.5.", "Allow the solution to cool to room temperature and then refrigerate for 24 hours to allow the hexahydrate crystals to form.", "Filter the solution and wash the crystals with cold distilled water (H2O).", "Dry the crystals in a desiccator." ] } | |

CAS 编号 |

17272-45-6 |

分子式 |

Cl3H12LaO6 |

分子量 |

353.35 g/mol |

IUPAC 名称 |

trichlorolanthanum;hexahydrate |

InChI |

InChI=1S/3ClH.La.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

InChI 键 |

CWDUIOHBERXKIX-UHFFFAOYSA-K |

SMILES |

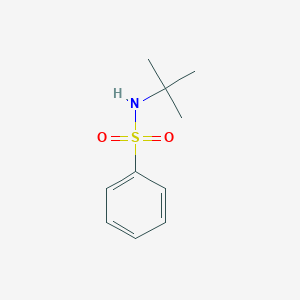

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[La+3] |

规范 SMILES |

O.O.O.O.O.O.Cl[La](Cl)Cl |

相关CAS编号 |

10099-58-8 (Parent) |

同义词 |

lanthanum chloride lanthanum chloride, 140La-labeled lanthanum chloride, 141La-labeled lanthanum chloride, heptahydrate lanthanum chloride, hexahydrate lanthanum chloride, monohydrate lanthanum chloride, trihydrate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。